8-Fluoro-1-methylquinoxalin-2(1H)-one
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Overview
Description
8-Fluoro-1-methylquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a fluorine atom at the 8th position and a methyl group at the 1st position on the quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-1-methylquinoxalin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 8-fluoroquinoxaline-2(1H)-one.
Methylation: The 8-fluoroquinoxaline-2(1H)-one is then subjected to methylation using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-1-methylquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 8th position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Fluoro-1-methylquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes.
Pathways: It may inhibit key pathways such as the DNA synthesis pathway in cancer cells, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
8-Fluoroquinoxaline-2(1H)-one: Lacks the methyl group at the 1st position.
1-Methylquinoxalin-2(1H)-one: Lacks the fluorine atom at the 8th position.
Quinoxaline-2(1H)-one: Lacks both the fluorine atom and the methyl group.
Uniqueness
8-Fluoro-1-methylquinoxalin-2(1H)-one is unique due to the presence of both the fluorine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity as a therapeutic agent.
Properties
Molecular Formula |
C9H7FN2O |
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Molecular Weight |
178.16 g/mol |
IUPAC Name |
8-fluoro-1-methylquinoxalin-2-one |
InChI |
InChI=1S/C9H7FN2O/c1-12-8(13)5-11-7-4-2-3-6(10)9(7)12/h2-5H,1H3 |
InChI Key |
NYPPEROOQRCZLV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=NC2=C1C(=CC=C2)F |
Origin of Product |
United States |
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